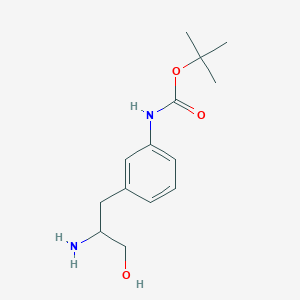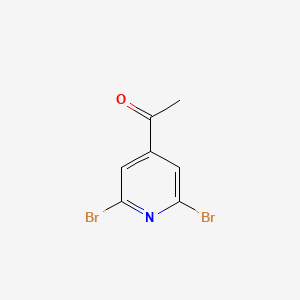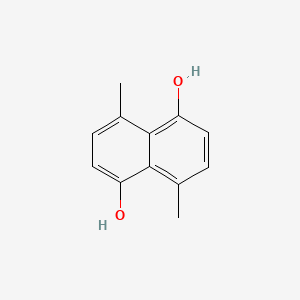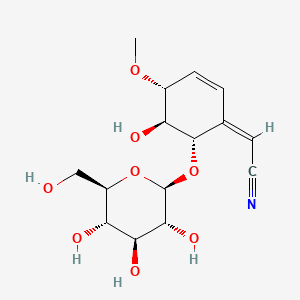
Bauhinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bauhinin is a bioactive compound found in various species of the Bauhinia genus, which includes trees and shrubs commonly known as orchid trees. These plants are known for their beautiful, orchid-like flowers and are native to tropical and subtropical regions. This compound has gained attention due to its potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Bauhinin typically involves the extraction of phytochemicals from the bark, leaves, or flowers of Bauhinia species. The extraction process often uses solvents such as methanol or ethanol. The plant material is dried, ground, and subjected to solvent extraction, followed by filtration and evaporation to obtain the crude extract .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes using similar methods as described above. The process may include additional steps such as purification using column chromatography to isolate specific compounds like kaempferol, stigmasterol, and protocatechuic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Bauhinin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as kaempferol, stigmasterol, and protocatechuic acid, which have distinct biological activities .
Applications De Recherche Scientifique
Bauhinin has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: Research focuses on the biological activities of this compound, such as its antioxidant and antimicrobial properties.
Medicine: this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antidiabetic, and anticancer activities.
Industry: This compound is explored for its use in the food and pharmaceutical industries due to its health-promoting properties
Mécanisme D'action
The mechanism of action of Bauhinin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with cellular receptors. For example, this compound’s antioxidant activity is attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Comparaison Avec Des Composés Similaires
Bauhinin can be compared with other similar compounds found in the Bauhinia genus, such as:
Kaempferol: A flavonoid with antioxidant and anti-inflammatory properties.
Stigmasterol: A phytosterol with potential cholesterol-lowering effects.
Protocatechuic Acid: An antioxidant compound with anti-inflammatory and anticancer activities.
This compound is unique due to its specific combination of bioactive properties and its presence in various parts of the Bauhinia plant, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
100757-58-2 |
|---|---|
Formule moléculaire |
C15H21NO8 |
Poids moléculaire |
343.33 g/mol |
Nom IUPAC |
(2Z)-2-[(4R,5S,6S)-5-hydroxy-4-methoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile |
InChI |
InChI=1S/C15H21NO8/c1-22-8-3-2-7(4-5-16)14(11(8)19)24-15-13(21)12(20)10(18)9(6-17)23-15/h2-4,8-15,17-21H,6H2,1H3/b7-4-/t8-,9-,10-,11+,12+,13-,14+,15+/m1/s1 |
Clé InChI |
LZYYZVIACZQHFH-VWNCQVFTSA-N |
SMILES isomérique |
CO[C@@H]1C=C/C(=C/C#N)/[C@@H]([C@H]1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
COC1C=CC(=CC#N)C(C1O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


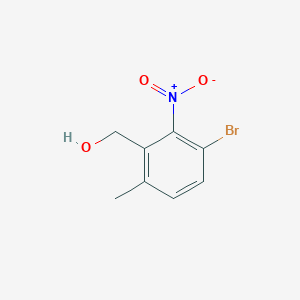
![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
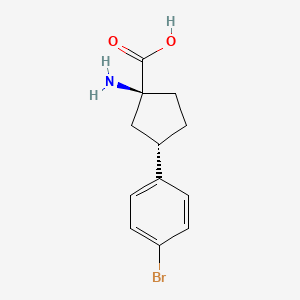
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
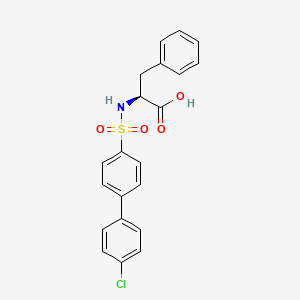
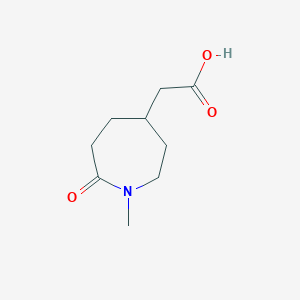
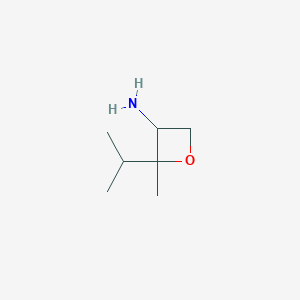
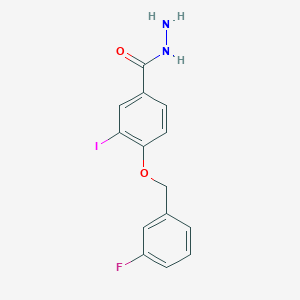
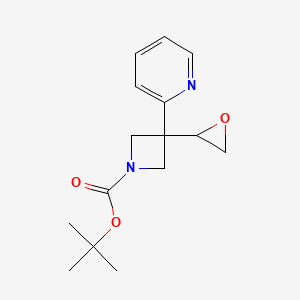
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
